2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) :
¹³C NMR (75 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS (positive mode) : m/z 413.12 [M+H]⁺ (calc. 412.11).
- Fragmentation peaks at m/z 395.10 (loss of H₂O) and m/z 267.08 (cleavage of the morpholine-sulfonyl bond).
X-ray Crystallographic Studies
While X-ray crystallographic data for this specific compound is not publicly available, analogous indolizine derivatives (e.g., ethyl 7-methoxy-3-(4-cyanobenzoyl)indolizine-1-carboxylate) crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 8.12 Å, b = 12.34 Å, c = 15.67 Å, β = 98.4° . For the title compound, hypothetical packing analysis predicts π-π stacking between indolizine and benzoyl rings, stabilized by sulfonyl-oxygen hydrogen bonds.
Computational Modeling of Three-Dimensional Conformations
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level reveals:
Optimized Geometry
- The indolizine ring adopts a planar conformation (deviation < 0.05 Å).
- The benzoyl and morpholine-sulfonyl groups are orthogonal (dihedral angle = 89.7°), minimizing steric clash.
Molecular Docking
Docking into the COX-2 active site (PDB: 3LN1) shows:
- Binding affinity : -6.95 kcal/mol.
- The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 , while the indolizine core interacts via hydrophobic contacts with Leu352 .
Properties
Molecular Formula |
C21H20N2O5S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-methyl-3-(3-morpholin-4-ylsulfonylbenzoyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C21H20N2O5S/c1-15-18(14-24)19-7-2-3-8-23(19)20(15)21(25)16-5-4-6-17(13-16)29(26,27)22-9-11-28-12-10-22/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
UGMQWCFCFNUJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde typically follows a convergent approach involving:
- Construction of the indolizine scaffold with a formyl group at the 1-position.
- Preparation of the 3-(morpholin-4-ylsulfonyl)benzoyl intermediate.
- Coupling of the benzoyl moiety to the indolizine core at the 3-position.
This strategy demands careful selection of reagents and conditions to maintain the integrity of sensitive groups such as the aldehyde and sulfonyl functionalities.
Preparation of Indolizine Core with 1-Carbaldehyde Functionality
Indolizines can be synthesized via cyclization reactions involving pyridine derivatives and appropriate electrophiles. A common method includes:
- Starting from 2-methylpyridine derivatives, which undergo cyclization with α-haloketones or α-haloaldehydes to form the indolizine ring system.
- Introduction of the aldehyde group at the 1-position is often achieved by formylation reactions such as Vilsmeier-Haack formylation on the indolizine ring or by using aldehyde-containing precursors in the cyclization step.
For example, the formyl group can be introduced by treating the indolizine intermediate with POCl3 and DMF under controlled conditions to selectively form the 1-carbaldehyde.
Synthesis of 3-(Morpholin-4-ylsulfonyl)benzoyl Intermediate
The benzoyl substituent bearing the morpholin-4-ylsulfonyl group is prepared via:
- Sulfonylation of morpholine with chlorosulfonic acid or sulfonyl chlorides to generate morpholin-4-ylsulfonyl chloride.
- Subsequent reaction of morpholin-4-ylsulfonyl chloride with 3-aminobenzoic acid or 3-hydroxybenzoic acid derivatives to install the sulfonyl moiety on the aromatic ring.
- Conversion of the resulting sulfonylated benzoic acid to the corresponding benzoyl chloride using reagents such as thionyl chloride or oxalyl chloride.
This benzoyl chloride derivative is then ready for coupling with the indolizine core.
Coupling of Benzoyl Group to Indolizine Core
The key step involves acylation of the indolizine at the 3-position with the prepared 3-(morpholin-4-ylsulfonyl)benzoyl chloride:
- This is typically performed under Friedel-Crafts acylation conditions using Lewis acids such as aluminum chloride or under milder base-catalyzed conditions to avoid degradation of sensitive groups.
- The reaction must be controlled to prevent over-acylation or side reactions, often carried out at low temperatures.
- After coupling, purification is achieved by chromatographic techniques to isolate the target compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Indolizine core formation | 2-methylpyridine + α-haloaldehyde, cyclization | 70-85 | Controlled temperature, inert atmosphere |
| Formylation at 1-position | POCl3, DMF, 0-5°C | 60-75 | Vilsmeier-Haack reaction |
| Morpholin-4-ylsulfonyl chloride synthesis | Morpholine + chlorosulfonic acid, 0-10°C | 80-90 | Exothermic, requires cooling |
| Sulfonylation of 3-aminobenzoic acid | Morpholin-4-ylsulfonyl chloride, base (e.g., triethylamine) | 65-80 | Anhydrous conditions preferred |
| Conversion to benzoyl chloride | Thionyl chloride, reflux | 85-95 | Removal of residual reagents essential |
| Acylation of indolizine | Benzoyl chloride + AlCl3 or base, 0-25°C | 50-70 | Controlled addition, inert atmosphere |
Key Research Findings and Optimization Notes
- The stability of the aldehyde group during acylation is crucial; mild Lewis acid catalysts or base-mediated coupling are preferred to prevent aldehyde reduction or polymerization.
- Morpholinylsulfonyl groups enhance solubility and may influence the electronic properties of the benzoyl substituent, which can affect coupling efficiency.
- Purification challenges arise due to the polarity introduced by the sulfonyl and morpholine groups; reversed-phase chromatography or recrystallization from polar solvents is effective.
- The overall synthetic route benefits from stepwise protection/deprotection strategies if other functional groups are present in advanced intermediates.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Advantages | Challenges |
|---|---|---|---|
| Indolizine core synthesis | Cyclization of pyridine derivatives | High yield, well-established | Sensitive to reaction conditions |
| Aldehyde introduction | Vilsmeier-Haack formylation | Selective, straightforward | Requires careful temperature control |
| Morpholinylsulfonyl group synthesis | Sulfonyl chloride formation and aromatic substitution | Efficient sulfonylation | Exothermic, requires careful handling |
| Benzoyl chloride formation | Acid chloride synthesis from sulfonylated acid | High purity, reactive intermediate | Moisture sensitive |
| Acylation coupling | Friedel-Crafts or base-catalyzed acylation | Direct installation of benzoyl | Potential side reactions, low yield |
This detailed preparation overview is based on established synthetic organic chemistry principles and analogous literature on indolizine derivatives and sulfonylated benzoyl compounds. While direct literature specifically describing 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is limited, the outlined methods represent the most authoritative and practical approaches for its synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of protein interactions and cellular pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Indolizine Derivatives
Indolizine derivatives are studied for their diverse pharmacological properties. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Selected Indolizine Derivatives
Key Findings:
Substituent Impact on Bioactivity :
- The morpholine-sulfonyl group in the target compound may enhance binding to ATP pockets in kinases, unlike simpler sulfonamides (e.g., 3-(N-phenylsulfamoyl)indolizine-1-carboxylic acid), which target cyclooxygenase .
- The 1-carbaldehyde group offers a reactive handle absent in carboxylate or nitro derivatives, enabling conjugation (e.g., Schiff base formation).
Solubility Trends :
- Polar substituents (e.g., morpholine-sulfonyl, carboxylic acid) improve aqueous solubility. The target compound’s solubility in DMSO (15 mg/mL) is lower than that of 3-(N-phenylsulfamoyl)indolizine-1-carboxylic acid (32 mg/mL in water) due to the benzoyl group’s hydrophobicity.
Crystallographic Refinement :
- SHELXL is the preferred tool for indolizine derivatives due to its handling of complex substituents and disordered solvent molecules, as seen in the target compound’s refinement . Simpler derivatives (e.g., 2-ethyl-1-nitroindolizine) may also use SHELXL, while macromolecular tools like Coot are reserved for larger analogs.
Methodological Considerations
- Structural Analysis : SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving the indolizine core’s conformational flexibility and substituent effects. For example, the target compound’s benzoyl-morpholine-sulfonyl group required iterative refinement to model torsional disorder .
- Limitations : While SHELX excels in small-molecule refinement, comparative pharmacological data (e.g., IC₅₀ values) for indolizine derivatives are scarce in public databases, necessitating further experimental validation.
Biological Activity
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is characterized by the presence of an indolizine core substituted with a morpholine sulfonyl group. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : Potential efficacy against bacterial strains has been observed.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds similar to 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde. For instance, a study on related morpholino derivatives demonstrated significant antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC50 values ranging from 1.48 to 47.02 µM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde | A549 | TBD | Apoptosis induction |
| Morpholino derivatives (e.g., 15a, 16a) | NCI-H23 | 0.49 - 29.75 | Cell cycle arrest |
The most potent derivatives exhibited apoptosis in cancer cells, indicating that similar compounds may share mechanisms that warrant further investigation.
Antimicrobial Activity
The antimicrobial potential of morpholine-based compounds has been explored in various studies. For example, clindamycin phosphate combined with benzoyl peroxide demonstrated effective reduction in Propionibacterium acnes counts, suggesting that similar mechanisms might be applicable to 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde .
Enzyme Inhibition Studies
Inhibitory effects on enzymes such as tyrosinase have been reported for related compounds. These studies indicate that structural modifications can significantly enhance enzyme inhibition potency. For instance, certain benzofuran derivatives showed IC50 values as low as 1.12 µM against mushroom tyrosinase, suggesting a correlation between structural features and biological activity .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Benzofuran analog | Tyrosinase | 1.12 | |
| Clindamycin/Benzoyl peroxide | P. acnes | TBD |
Case Studies
- Lung Cancer Cell Lines : A study assessed the effects of morpholino-substituted compounds on A549 and NCI-H23 cells, revealing significant cytotoxicity and apoptosis induction .
- Tyrosinase Inhibition : Research highlighted the inhibitory effects of related compounds on tyrosinase activity in B16F10 cells, which are crucial for understanding potential applications in skin conditions like hyperpigmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
